Cas no 2171841-19-1 (3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid structure
2171841-19-1 structure
商品名:3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
CAS番号:2171841-19-1
MF:C24H26N2O5
メガワット:422.473646640778
CID:5877356
PubChem ID:165568840

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
    • 2171841-19-1
    • 3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
    • EN300-1579267
    • インチ: 1S/C24H26N2O5/c27-22(26-21(12-23(28)29)15-6-5-7-15)13-25-24(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,25,30)(H,26,27)(H,28,29)
    • InChIKey: DTNLDIXNGVMHNK-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(C1CCC1)NC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 642
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 105Ų

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1579267-0.05g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579267-1.0g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
1g
$3368.0 2023-06-04
Enamine
EN300-1579267-1000mg
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
1000mg
$914.0 2023-09-24
Enamine
EN300-1579267-10000mg
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
10000mg
$3929.0 2023-09-24
Enamine
EN300-1579267-2.5g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1579267-0.25g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
0.25g
$3099.0 2023-06-04
Enamine
EN300-1579267-5.0g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
5g
$9769.0 2023-06-04
Enamine
EN300-1579267-10.0g
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
10g
$14487.0 2023-06-04
Enamine
EN300-1579267-2500mg
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
2500mg
$1791.0 2023-09-24
Enamine
EN300-1579267-5000mg
3-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
2171841-19-1
5000mg
$2650.0 2023-09-24

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid 関連文献

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acidに関する追加情報

Introduction to 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid (CAS No. 2171841-19-1)

3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid, identified by its CAS number 2171841-19-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines a cyclobutyl moiety with an amino acid derivative, further functionalized by a fluoren-9-yl methoxycarbonyl group. Such structural complexity not only makes it a subject of academic interest but also positions it as a potential candidate for novel drug development.

The fluoren-9-yl methoxycarbonyl moiety is particularly noteworthy, as it introduces both rigidity and electronic properties that can influence the compound's interactions with biological targets. This feature is increasingly relevant in the design of high-affinity ligands and probes for biochemical studies. Recent advancements in medicinal chemistry have highlighted the utility of fluorene-based scaffolds in enhancing pharmacokinetic profiles and improving binding affinity, making this compound a promising candidate for further exploration.

In the realm of drug discovery, the cyclobutyl substituent plays a crucial role in modulating the conformational flexibility of the molecule. Cycloalkyl groups, including cyclobutyl, are often incorporated into drug candidates to improve metabolic stability and reduce systemic toxicity. The presence of this group in 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid suggests that it may exhibit favorable pharmacokinetic properties, which are essential for its potential therapeutic applications.

The central acetamido functionality provides a hydrogen bond donor/acceptor pair, which is critical for interactions with biological macromolecules such as enzymes and receptors. This moiety is often employed in the design of peptidomimetics and protease inhibitors, where precise control over hydrogen bonding networks is essential for achieving high specificity. The combination of these structural elements in 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid underscores its potential as a versatile building block for medicinal chemistry.

Recent studies have demonstrated the importance of amino acid derivatives in the development of biologics and small-molecule drugs. The presence of an amino group in this compound allows for further derivatization, enabling the synthesis of analogs with tailored properties. For instance, modifications at the amino terminus can be used to enhance solubility or introduce specific binding motifs. Such flexibility makes 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid a valuable asset in synthetic chemistry.

The propanoic acid moiety at one end of the molecule provides another hydrogen bond acceptor site, further enhancing its capacity for interaction with biological targets. This feature is particularly useful in designing molecules that require multiple points of contact with their intended receptors or enzymes. Additionally, the carboxylic acid group can be used to form salts or esters, which can improve solubility and stability—key factors in pharmaceutical formulations.

From a synthetic perspective, 3-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid represents an excellent example of how functional groups can be strategically combined to create complex molecules with desirable properties. The synthesis of this compound likely involves multi-step organic transformations, including protection-deprotection strategies to handle the sensitive functional groups effectively. Advances in synthetic methodologies have made such complex molecules more accessible, paving the way for rapid innovation in drug discovery.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of this compound both in vitro and in silico. These tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds efficiently. By leveraging computational approaches alongside experimental data, scientists can accelerate the drug development process significantly.

In conclusion,3-cyclobutyl-3-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)acetamidopropanoic acid (CAS No. 2171841–19–1) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features make it a compelling candidate for further research into novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in addressing complex diseases and improving patient outcomes.

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